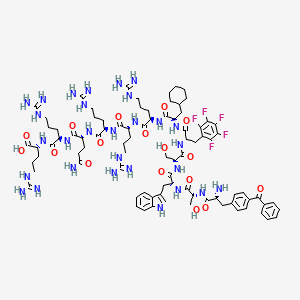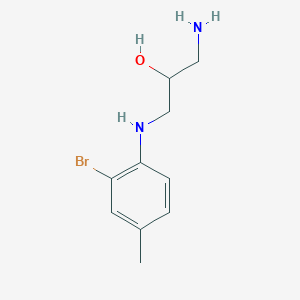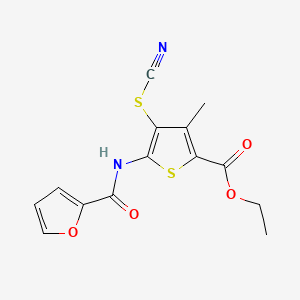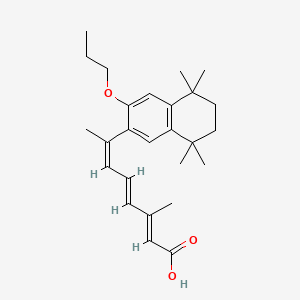
LG100754
Vue d'ensemble
Description
LG 100754 is a ligand of retinoid X receptor (RXR) that modulates the activity of RXR dimers. It acts as an antagonist towards RXR homodimers but as an agonist of heterodimers consisting of RXR and retinoic acid receptor (RAR) or PPARs. LG 100754, at 1 µM, is a weak agonist of RXR-PPARγ but strongly enhances signaling through the heterodimer in response to PPARγ ligands, including rosiglitazone and 15-deoxy-Δ12,14-prostaglandin J2.4 Through this action, LG 100754 decreases glucose levels and relieves insulin resistance in mice.
CD 3159 is a retinoic acid receptors antagonist & agonist; a mixed function retinoid whose activity is dimer-selective.
Applications De Recherche Scientifique
Rôle dans les récepteurs de l'acide rétinoïque (RAR) et les récepteurs nucléaires X rétinoïdes (RXR)
LG100754 a été rapporté comme agissant comme un « ligand fantôme » activant le RAR dans un contexte cellulaire . Il exerce son effet comme un antagoniste complet du RXR . Ceci est important car les RAR et les RXR sont des modulateurs transcriptionnels dépendants de ligands qui exercent leur action biologique par la génération d'hétérodimères fonctionnels .
Impact sur l'agoniste RXR:PPARγ
This compound est un nouvel agoniste RXR:PPARγ et il a été démontré qu'il réduisait les niveaux de glucose in vivo . Il n'active pas d'autres hétérodimères sensibles au LG100268 comme RXR:récepteur X du foie α, RXR:récepteur X du foie β, RXR:récepteur des acides biliaires/récepteur X des farnésols et RXR:gène induit par le facteur de croissance nerveuse B .
Influence sur la différenciation des adipocytes
This compound déclenche des voies dépendantes de RXR:PPARγ cellulaires, y compris la différenciation des adipocytes . Ceci est important dans le contexte de troubles métaboliques tels que l'obésité et le diabète.
Rôle dans l'amélioration de la résistance à l'insuline
Le traitement par this compound des animaux db/db conduit à une amélioration de la résistance à l'insuline in vivo . Cela suggère des applications thérapeutiques potentielles pour le composé dans le traitement du diabète.
Inhibition de l'hypophosphorylation du récepteur de l'insuline induite par le TNFα
Comme LG100268, this compound est capable de bloquer l'inhibition de la phosphorylation du récepteur de l'insuline (IR) induite par le TNFα dans les adipocytes matures . Cela pourrait avoir des implications pour la gestion de la résistance à l'insuline et du diabète de type 2.
Potentiel pour l'activation sélective de RXR:PPARγ
L'activation de RXR:PPARγ par LG100268 et this compound se produit par différents mécanismes . Par conséquent, this compound représente une nouvelle classe de sensibilisateurs à l'insuline qui fonctionnent via RXR mais présentent une sélectivité plus grande pour l'hétérodimère par rapport à LG100268 .
Mécanisme D'action
Target of Action
LG100754, also known as (2e,4e,6z)-3-Methyl-7-(5,5,8,8-Tetramethyl-3-Propoxy-5,6,7,8-Tetrahydronaphthalen-2-Yl)octa-2,4,6-Trienoic Acid, CD 3159, or LG 100754, primarily targets the Retinoic acid receptors (RARs) and Retinoid X nuclear receptors (RXRs). These are ligand-dependent transcriptional modulators that execute their biological action through the generation of functional heterodimers .
Mode of Action
This compound acts as a full RXR antagonist . It has been reported to act as a ‘phantom ligand’ activating RAR in a cellular context . The ‘phantom ligand effect’ of this compound is due to a direct binding of the ligand to RAR that stabilizes coactivator interactions, thus accounting for the observed transcriptional activation of RAR/RXR .
Biochemical Pathways
This compound triggers cellular RXR:PPARγ-dependent pathways including adipocyte differentiation and inhibition of TNFα-mediated hypophosphorylation of the insulin receptor .
Pharmacokinetics
Its ability to mediate effects as a full rxr antagonist and to activate rar in a cellular context suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The result of this compound’s action is the transcriptional activation of RAR/RXR . This leads to the triggering of RXR:PPARγ-dependent pathways, including adipocyte differentiation and inhibition of TNFα-mediated hypophosphorylation of the insulin receptor .
Action Environment
Its ability to act as a full rxr antagonist and to activate rar in a cellular context suggests that it can function effectively in the intracellular environment .
Analyse Biochimique
Biochemical Properties
LG100754 is known to interact with RXRs, acting as an obligate dimer partner in many signaling pathways . It has been reported to act as a full RXR antagonist . The compound this compound mediates its effect through a direct binding to RAR that stabilizes coactivator interactions, thus accounting for the observed transcriptional activation of RAR/RXR .
Cellular Effects
This compound has been shown to trigger cellular RXR:PPARγ-dependent pathways, including adipocyte differentiation and inhibition of TNFα-mediated hypophosphorylation of the insulin receptor . It does not activate key farnesoid X receptor and liver X receptor target genes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the ligand binding domain (LBD) of the RARα and RXRα . Its propoxy group sterically prevents the H12 associating with the LBD, without affecting the dimerization or the active conformation of RAR .
Propriétés
IUPAC Name |
(2E,4E,6Z)-3-methyl-7-(5,5,8,8-tetramethyl-3-propoxy-6,7-dihydronaphthalen-2-yl)octa-2,4,6-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O3/c1-8-14-29-23-17-22-21(25(4,5)12-13-26(22,6)7)16-20(23)19(3)11-9-10-18(2)15-24(27)28/h9-11,15-17H,8,12-14H2,1-7H3,(H,27,28)/b10-9+,18-15+,19-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNODNXQAYXJFMQ-LQUSFLDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1C(=CC=CC(=CC(=O)O)C)C)C(CCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC2=C(C=C1/C(=C\C=C\C(=C\C(=O)O)\C)/C)C(CCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180713-37-5 | |
| Record name | CD 3159 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180713375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


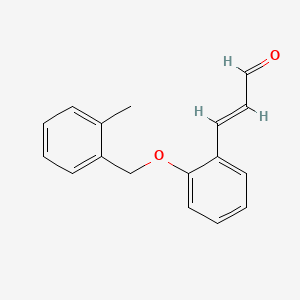
![3-Ethyl-2-[3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium;perchlorate](/img/structure/B1668673.png)

![{3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1668675.png)
![5-(1'-Phenyl-1H,1'H-[4,4']bipyrazolyl-3-yl)-benzo[1,3]dioxol-4-ol](/img/structure/B1668676.png)
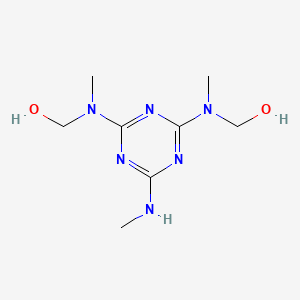
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chlorophenyl)propanamide](/img/structure/B1668678.png)
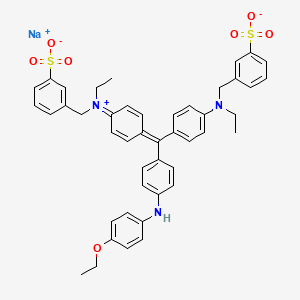

![6-Chlorobenzo[d]isoxazol-3-ol](/img/structure/B1668687.png)
![methyl [1-(1H-benzimidazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1668690.png)
